molecular formula C8H8FIO B11720069 1-(2-Fluoroethoxy)-2-iodobenzene

1-(2-Fluoroethoxy)-2-iodobenzene

Cat. No.: B11720069
M. Wt: 266.05 g/mol
InChI Key: WBSILSYJAWHENR-UHFFFAOYSA-N
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Description

1-(2-Fluoroethoxy)-2-iodobenzene is an organic compound that features a benzene ring substituted with a fluoroethoxy group and an iodine atom

Preparation Methods

The synthesis of 1-(2-Fluoroethoxy)-2-iodobenzene can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-iodophenol with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-Fluoroethoxy)-2-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Fluoroethoxy)-2-iodobenzene has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals and bioactive molecules. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its ability to introduce fluorine atoms into the molecular structure, enhancing material properties.

    Biological Studies: It is employed in the synthesis of radiolabeled compounds for imaging studies, such as positron emission tomography (PET) imaging, to investigate biological processes and disease mechanisms.

    Chemical Research: The compound is used as a reagent in various organic synthesis reactions to explore new chemical transformations and reaction mechanisms.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethoxy)-2-iodobenzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoroethoxy group can enhance the compound’s binding affinity and selectivity towards its target, while the iodine atom can facilitate radiolabeling for imaging studies. The molecular pathways involved vary based on the specific biological context and the compound’s intended use .

Comparison with Similar Compounds

1-(2-Fluoroethoxy)-2-iodobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a fluoroethoxy group and an iodine atom on a benzene ring, providing a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C8H8FIO

Molecular Weight

266.05 g/mol

IUPAC Name

1-(2-fluoroethoxy)-2-iodobenzene

InChI

InChI=1S/C8H8FIO/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2

InChI Key

WBSILSYJAWHENR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCF)I

Origin of Product

United States

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